molecular formula C15H19N3O3S B11170196 N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide

Cat. No.: B11170196
M. Wt: 321.4 g/mol
InChI Key: KPNYQDKCVCCKTO-UHFFFAOYSA-N
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Description

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide typically involves the reaction of 2-(2-methoxyphenyl)acetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-(2-ethoxyethyl)-1,3,4-thiadiazole-2-amine under basic conditions to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression has been a focus of research.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, such as corrosion resistance and surface modification.

Mechanism of Action

The mechanism of action of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory and anticancer applications, it inhibits key enzymes and signaling pathways, such as cyclooxygenase and nuclear factor-kappa B, thereby reducing inflammation and tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2-hydroxyethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide
  • N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide
  • N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(2-hydroxyphenyl)acetamide

Uniqueness

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide stands out due to its unique combination of the ethoxyethyl and methoxyphenyl groups. This specific structure imparts distinct chemical and biological properties, such as enhanced antimicrobial activity and improved chemical stability, compared to its analogs.

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C15H19N3O3S/c1-3-21-9-8-14-17-18-15(22-14)16-13(19)10-11-6-4-5-7-12(11)20-2/h4-7H,3,8-10H2,1-2H3,(H,16,18,19)

InChI Key

KPNYQDKCVCCKTO-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)CC2=CC=CC=C2OC

Origin of Product

United States

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